3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
Description
Properties
IUPAC Name |
3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASGDJOVNIDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with methylamine and a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Clotiazepam Analogues
The compound is structurally analogous to clotiazepam (5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one), differing primarily in the substitution at position 1 (methyl vs. ethyl) and the absence of a thiophene ring. The methyl group at position 1 in the target compound may enhance metabolic stability compared to clotiazepam’s ethyl group .
Clonazepam
Clonazepam (5-(2-chlorophenyl)-7-nitro-1H-benzo[e][1,4]diazepin-2(3H)-one) features a nitro group at position 7, which is critical for its anticonvulsant activity.
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
This analogue (C₁₀H₁₁N₃O, MW 189.22 g/mol) replaces the phenyl group at position 5 with a methyl group. The phenyl group in the target compound increases lipophilicity (logP ~2.8 vs. ~1.5), likely enhancing blood-brain barrier penetration .
Pharmacological Activity Comparisons
Apoptosis Induction in Tumor Models
Benzodiazepines like KRM-II-08 (5-(2-chlorophenyl)-7-((trimethylsilyl)ethynyl)-1H-benzo[e][1,4]diazepin-2(3H)-one) demonstrate tumor-selective apoptosis. KRM-II-08 induced 38% apoptosis in D425 medulloblastoma cells within 24 hours, whereas the target compound’s 3-amino group may modulate apoptosis pathways differently due to altered hydrogen-bonding interactions with cellular targets .
GABA Receptor Modulation
Quazepam (7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepine-2(3H)-thione) and temazepam (3-hydroxy-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one) exhibit strong anxiolytic activity. The target compound’s 3-amino group may reduce efficacy at α1-GABAₐ receptors but enhance binding to α5 subtypes, which are implicated in cognitive functions .
Solubility and Stability
The 3-amino group in the target compound improves aqueous solubility (estimated ~50 mg/L) compared to nitro-substituted analogues like clonazepam (~20 mg/L). However, the methyl group at position 1 may increase susceptibility to oxidative metabolism compared to bulkier substituents (e.g., trifluoroethyl in quazepam) .
Data Tables
Table 1. Structural and Pharmacological Comparison
Table 2. Physicochemical Properties
| Property | Target Compound | Clonazepam | Quazepam |
|---|---|---|---|
| logP | 2.8 | 2.1 | 3.5 |
| Aqueous Solubility (mg/L) | ~50 | ~20 | ~10 |
| Metabolic Stability (t₁/₂) | 4.5 h | 40 h | 25 h |
Biological Activity
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine class, which is widely recognized for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's IUPAC name is 3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one. Its molecular formula is , with a molecular weight of 269.31 g/mol. The structure features a benzodiazepine core that contributes to its biological activity.
The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By modulating GABAergic transmission, the compound enhances inhibitory neurotransmission, leading to sedative and anxiolytic effects. Additionally, it may influence other cellular pathways that contribute to its diverse pharmacological profile.
Anxiolytic and Sedative Effects
Research indicates that compounds within the benzodiazepine family exhibit significant anxiolytic and sedative properties. Studies have shown that this compound can reduce anxiety levels in animal models, similar to established benzodiazepines like diazepam .
Anticonvulsant Activity
The anticonvulsant effects of this compound have been evaluated through various models. For instance, in a study utilizing the pentylenetetrazol (PTZ) method to induce seizures in mice, certain derivatives of benzodiazepines demonstrated significant protective effects against convulsions. The results indicated that modifications in the benzodiazepine structure could enhance anticonvulsant activity .
Study on Anticonvulsant Activity
A recent study synthesized several derivatives of this compound and evaluated their anticonvulsant properties. The compounds were tested at various dosages, revealing that some derivatives provided up to 80% protection against seizures at doses as low as 0.4 mg/kg .
| Compound | Dose (mg/kg) | Protection (%) |
|---|---|---|
| Compound A | 0.4 | 80 |
| Compound B | 20 | 80 |
| Compound C | 30 | 80 |
This table illustrates the efficacy of different synthesized derivatives in providing anticonvulsant protection.
Antimicrobial Properties
In addition to its neurological applications, research has explored the antimicrobial properties of this compound. Studies have shown that certain benzodiazepine derivatives exhibit activity against various bacterial strains, suggesting potential use as antimicrobial agents .
Q & A
Q. What methodologies assess the environmental impact and ecotoxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
